Kalii Dehydrographolidi Succinas

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

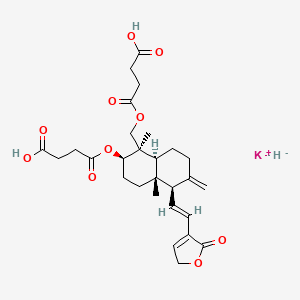

Molecular Formula |

C28H37KO10 |

|---|---|

Molecular Weight |

572.7 g/mol |

IUPAC Name |

potassium;4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid;hydride |

InChI |

InChI=1S/C28H36O10.K.H/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);;/q;+1;-1/b6-5+;;/t19-,20+,21-,27+,28+;;/m1../s1 |

InChI Key |

RTHUIYGJNHLLIG-SXASYTFBSA-N |

Isomeric SMILES |

[H-].C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O.[K+] |

Canonical SMILES |

[H-].CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Kalii Dehydrographolidi Succinas: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalii Dehydrographolidi Succinas, also known as Potassium Dehydroandrographolide (B1139154) Succinate (B1194679) (PDS), is a derivative of dehydroandrographolide, a primary bioactive component isolated from the plant Andrographis paniculata.[1][2] This compound and its derivatives are widely utilized, particularly in the treatment of viral pneumonia and upper respiratory tract infections, owing to their significant anti-inflammatory, antiviral, and immunomodulatory properties.[2][3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its molecular targets and signaling pathways.

Core Mechanism of Action: Multi-pathway Modulation

The therapeutic effects of this compound are primarily attributed to its potent anti-inflammatory activities.[5] These effects are not mediated by a single target but rather through the modulation of several key signaling pathways involved in the inflammatory response. The principal pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Additionally, it exhibits antioxidant effects through the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of inflammatory responses, responsible for the transcription of numerous pro-inflammatory genes. This compound and its active form, dehydroandrographolide, have been shown to be potent inhibitors of this pathway.[6]

The mechanism of NF-κB inhibition involves several key steps:

-

Suppression of IκBα Phosphorylation and Degradation : In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or viral components, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus.[7] Studies have demonstrated that this compound can inhibit the phosphorylation and degradation of IκBα.[7]

-

Inhibition of p65 Nuclear Translocation and DNA Binding : By preventing IκBα degradation, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB.[7] Furthermore, andrographolide, a related compound, has been shown to directly interfere with the DNA binding of NF-κB, thus preventing the transcription of its target genes.[8]

-

Downregulation of Pro-inflammatory Cytokines : As a direct consequence of NF-κB inhibition, this compound significantly reduces the expression and production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[7][9]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses. Dehydroandrographolide has been shown to inhibit the activation of several key components of this pathway.[9]

The inhibitory effects on the MAPK pathway include:

-

Reduced Phosphorylation of Erk, Jnk, and p38 : Dehydroandrographolide effectively suppresses the lipopolysaccharide (LPS)-induced phosphorylation of Extracellular Signal-Regulated Kinase (Erk), c-Jun N-terminal Kinase (Jnk), and p38 MAPK.[9] By inhibiting the activation of these kinases, it disrupts the downstream signaling cascade that leads to the production of inflammatory mediators.

Activation of the Nrf2 Antioxidant Pathway

In addition to its anti-inflammatory effects, dehydroandrographolide exhibits potent antioxidant activity by activating the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant defenses.[9]

The mechanism of Nrf2 activation involves:

-

Upregulation of Nrf2 and Downstream Antioxidant Enzymes : Dehydroandrographolide upregulates the expression of Nrf2 and its downstream target genes, including NAD(P)H quinone dehydrogenase 1 (Nqo-1) and heme oxygenase-1 (Ho-1).[9] These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.

-

Reduction of Oxidative Stress : By enhancing the antioxidant capacity of cells, dehydroandrographolide significantly reduces the generation of ROS induced by inflammatory stimuli like LPS.[9] This reduction in oxidative stress further contributes to its anti-inflammatory effects, as ROS can act as signaling molecules that activate pro-inflammatory pathways like NF-κB.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the mechanism of action of this compound and its related compounds.

Table 1: Inhibition of Pro-inflammatory Cytokine mRNA Expression [7]

| Treatment | Cell Type | TNF-α mRNA Expression (Relative to Control) | IL-6 mRNA Expression (Relative to Control) | IL-1β mRNA Expression (Relative to Control) |

| PRRSV-infected Marc-145 cells | ||||

| DMSO | Marc-145 | Baseline | Baseline | Baseline |

| Andro (45 µmol/L) | Marc-145 | Significantly reduced | Significantly reduced | Significantly reduced |

| PDS (560 µmol/L) | Marc-145 | Significantly reduced | Significantly reduced | Significantly reduced |

| LPS-stimulated Marc-145 cells | ||||

| DMSO | Marc-145 | Baseline | Baseline | Baseline |

| Andro (45 µmol/L) | Marc-145 | Significantly reduced | Significantly reduced | Significantly reduced |

| PDS (560 µmol/L) | Marc-145 | Significantly reduced | Significantly reduced | Significantly reduced |

| PRRSV-infected PAMs | ||||

| DMSO | PAMs | Baseline | Baseline | Baseline |

| Andro (45 µmol/L) | PAMs | Significantly reduced | Significantly reduced | Significantly reduced |

| PDS (560 µmol/L) | PAMs | Significantly reduced | Significantly reduced | Significantly reduced |

| LPS-stimulated PAMs | ||||

| DMSO | PAMs | Baseline | Baseline | Baseline |

| Andro (45 µmol/L) | PAMs | Significantly reduced | Significantly reduced | Significantly reduced |

| PDS (560 µmol/L) | PAMs | Significantly reduced | Significantly reduced | Significantly reduced |

Andro: Andrographolide; PDS: Potassium Dehydrographolide Succinate; PRRSV: Porcine Reproductive and Respiratory Syndrome Virus; LPS: Lipopolysaccharide; PAMs: Porcine Alveolar Macrophages.

Table 2: Effects of Dehydroandrographolide on MAPK and NF-κB p65 Phosphorylation in LPS-induced Macrophages [9]

| Treatment | Target Protein | Phosphorylation Level (Relative to LPS-stimulated) |

| DA (10 µg/mL) + LPS | p-Erk | Significantly suppressed |

| DA (10 µg/mL) + LPS | p-Jnk | Significantly suppressed |

| DA (10 µg/mL) + LPS | p-p38 | Significantly suppressed |

| DA (10 µg/mL) + LPS | p-NF-κB p65 | Significantly suppressed |

DA: Dehydroandrographolide; LPS: Lipopolysaccharide.

Experimental Protocols

Inhibition of NF-κB Activation and Pro-inflammatory Cytokine Production[7]

-

Cell Culture and Treatment : Marc-145 cells and porcine alveolar macrophages (PAMs) were used. Cells were infected with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) at a multiplicity of infection (MOI) of 0.05 for 2 hours or stimulated with lipopolysaccharide (LPS) at 5 µg/mL for 6 hours. Andrographolide (45 µmol/L) or Potassium Dehydrographolide Succinate (560 µmol/L) was added to the culture medium.

-

Western Blot Analysis : The protein expression of p65, phosphorylated-p65 (p-p65), IκBα, and phosphorylated-IκBα (p-IκBα) was assessed by Western blotting to evaluate NF-κB pathway activation.

-

Confocal Microscopy : Nuclear translocation of the p65 subunit was visualized using confocal microscopy.

-

Quantitative Real-Time PCR (qRT-PCR) : Total RNA was extracted from the cells, and the relative mRNA expression of TNF-α, IL-6, and IL-1β was analyzed by qRT-PCR to measure pro-inflammatory cytokine production.

Inhibition of Inflammatory Response in LPS-induced Macrophages[9]

-

Cell Culture and Treatment : RAW264.7 macrophages were used. Cells were pre-treated with dehydroandrographolide (DA) at various concentrations (1, 2, 10, and 20 µg/mL) before stimulation with lipopolysaccharide (LPS).

-

Cell Viability Assay : The impact of DA on cell viability was assessed to determine non-toxic concentrations for subsequent experiments.

-

Quantitative Real-Time PCR (qRT-PCR) : The mRNA expression of pro-inflammatory mediators IL-6 and IL-1β was analyzed by qRT-PCR.

-

Western Blot Analysis : The phosphorylation status of Erk, Jnk, p38, and NF-κB p65 was determined by Western blot analysis to investigate the effect on MAPK and NF-κB signaling pathways.

Conclusion

This compound exerts its potent anti-inflammatory and immunomodulatory effects through a multi-targeted mechanism of action. The primary mode of action involves the significant inhibition of the pro-inflammatory NF-κB signaling pathway. This is complemented by the modulation of the MAPK signaling cascade and the activation of the Nrf2-mediated antioxidant response. This comprehensive understanding of its molecular mechanisms provides a strong rationale for its clinical use in inflammatory and infectious diseases and supports further investigation into its therapeutic potential for other related conditions. The detailed experimental data and pathways outlined in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. hearnature.com [hearnature.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Dehydroandrographolide succinate | 786593-06-4 | FD145224 [biosynth.com]

- 7. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dehydroandrographolide Alleviates Oxidative Stress, Inflammatory Response, and Pyroptosis in DSS-Induced Colitis Mice by Modulating Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Purification of Potassium Dehydroandrographolide Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Potassium Dehydroandrographolide (B1139154) Succinate (B1194679), a derivative of andrographolide (B1667393) with significant therapeutic potential. This document details the chemical synthesis process, purification methodologies, and analytical characterization, alongside an exploration of its engagement with key cellular signaling pathways.

Synthesis of Potassium Dehydroandrographolide Succinate

The synthesis of Potassium Dehydroandrographolide Succinate is a multi-step process that begins with the extraction of andrographolide from the plant Andrographis paniculata. The subsequent chemical modifications enhance the compound's solubility and bioavailability, making it more suitable for pharmaceutical applications. The overall synthesis can be conceptualized in two primary stages: the formation of the dehydroandrographolide succinate intermediate and its subsequent conversion to the potassium salt.

Stage 1: Synthesis of Dehydroandrographolide Succinic Acid Half-Ester

The initial step involves the esterification of dehydroandrographolide with succinic anhydride (B1165640). Dehydroandrographolide itself is typically derived from andrographolide through dehydration. The esterification reaction creates a succinic acid half-ester, a crucial intermediate.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dehydroandrographolide is dissolved in an aprotic solvent such as pyridine, which also acts as a catalyst.

-

Addition of Succinic Anhydride: Succinic anhydride is added to the solution in a molar excess to drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from 60°C to 80°C, for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the dehydroandrographolide succinic acid half-ester is precipitated by the addition of a non-polar solvent or acidified water. The crude product is then collected by filtration.

Stage 2: Formation of Potassium Dehydroandrographolide Succinate

The succinic acid half-ester intermediate is then neutralized with a potassium base to yield the final potassium salt.

Experimental Protocol:

-

Dissolution: The crude dehydroandrographolide succinic acid half-ester is suspended in a suitable solvent system, often a mixture of water and a water-miscible organic solvent like ethanol (B145695) to aid solubility.

-

Neutralization: A solution of a potassium base, such as potassium bicarbonate (KHCO₃) or potassium hydroxide (B78521) (KOH), is slowly added to the suspension while monitoring the pH. The pH is adjusted to a neutral or slightly alkaline range (typically pH 7.0-8.0) to ensure complete salt formation.

-

Isolation: The resulting solution containing Potassium Dehydroandrographolide Succinate is then processed for purification.

Purification of Potassium Dehydroandrographolide Succinate

Purification is a critical step to ensure the final product meets the high-purity standards required for pharmaceutical use. The primary methods employed are crystallization and chromatography.

Crystallization

Crystallization is a widely used technique for the purification of Potassium Dehydroandrographolide Succinate, leveraging its differential solubility in various solvent systems.

Experimental Protocol: Anti-Solvent Crystallization

-

Dissolution: The crude Potassium Dehydroandrographolide Succinate is dissolved in a minimal amount of a suitable solvent in which it is highly soluble, such as a water-ethanol mixture.

-

Addition of Anti-Solvent: An anti-solvent, in which the product is poorly soluble (e.g., acetone (B3395972) or ethyl acetate), is gradually added to the solution with stirring.

-

Precipitation and Maturation: The addition of the anti-solvent induces the precipitation of the purified product. The mixture is often cooled and stirred for a period to allow for complete crystallization and crystal growth.

-

Collection and Drying: The purified crystals are collected by filtration, washed with a small amount of the anti-solvent, and dried under vacuum to remove residual solvents.

Chromatographic Purification

For achieving very high purity, chromatographic techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC) can be employed.

Experimental Protocol: Flash Chromatography

-

Stationary Phase: A column is packed with a suitable stationary phase, most commonly silica (B1680970) gel.

-

Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Elution: A solvent system (mobile phase), typically a gradient of polar and non-polar solvents (e.g., ethyl acetate (B1210297)/methanol), is passed through the column to separate the desired compound from impurities.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

-

Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified Potassium Dehydroandrographolide Succinate.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and purification of Potassium Dehydroandrographolide Succinate and its intermediates, based on available literature.

| Parameter | Value | Reference |

| Synthesis of Potassium Sodium Dehydroandrographolide Succinate (as a proxy) | ||

| Yield | 98.5% - 99.0% | [1] |

| Purity (post-crystallization) | 99.0% - 99.3% | [1] |

| Analytical HPLC for Purity Determination | ||

| Column | C18 reverse-phase | [2] |

| Mobile Phase | Ammonium acetate buffer/methanol | [2] |

| Detection | UV or MS/MS | [2] |

| Parameter | Value | Reference |

| LC-MS/MS Analysis of Dehydroandrographolide Succinate | ||

| Linearity Range | 10-5000 ng/mL | [3] |

| Limit of Detection (LOD) | 0.5 ng/mL | [3] |

| Limit of Quantification (LOQ) | 10 ng/mL | [3] |

| Recovery | 85.5% - 93.4% | [3] |

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The synthesis and purification of Potassium Dehydroandrographolide Succinate follow a structured workflow from starting materials to the final, purified active pharmaceutical ingredient (API).

Key Signaling Pathways Modulated by Andrographolide Derivatives

Andrographolide and its derivatives, including Potassium Dehydroandrographolide Succinate, are known to exert their therapeutic effects by modulating various intracellular signaling pathways. These pathways are critical in cellular processes such as inflammation, proliferation, and apoptosis.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Andrographolide derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[4]

References

- 1. Andrographolide derivative as STAT3 inhibitor that protects acute liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]

Active Compounds of Andrographis paniculata: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the core active compounds found in Andrographis paniculata, a medicinal plant widely used in traditional medicine.[1][2][3] The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the biological activities, mechanisms of action, and experimental protocols related to these compounds.

Core Active Compounds and Their Biological Activities

Andrographis paniculata contains several bioactive constituents, primarily diterpenoid lactones.[4] The most extensively studied of these are Andrographolide (B1667393), Neoandrographolide (B1678159), and 14-deoxy-11,12-didehydroandrographolide (B31429).[4][5] These compounds exhibit a wide spectrum of pharmacological effects, making them promising candidates for therapeutic development.[3][5][6]

| Compound | Key Biological Activities | References |

| Andrographolide | Anti-inflammatory, Anticancer, Antiviral, Immunomodulatory, Hepatoprotective, Neuroprotective, Antidiabetic | [1][5][7][8][9] |

| Neoandrographolide | Anti-inflammatory, Immunomodulatory, Antiviral, Hypolipidemic, Protects against osteoporosis | [4][10][11][12] |

| 14-deoxy-11,12-didehydroandrographolide | Anti-inflammatory, Antiviral, Anticancer, Hepatoprotective, Immunostimulatory | [4][13][14][15][16] |

Mechanisms of Action: Key Signaling Pathways

The therapeutic effects of Andrographis paniculata's active compounds are attributed to their ability to modulate multiple cellular signaling pathways critical in the pathogenesis of various diseases.

Andrographolide

Andrographolide is the most abundant and pharmacologically active compound in Andrographis paniculata.[1][17] Its biological effects are mediated through the regulation of several key signaling pathways.

-

NF-κB Signaling Pathway: Andrographolide is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[7][18] It can inhibit the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7][18] One mechanism involves the covalent modification of the p50 subunit of NF-κB, which blocks its DNA binding capability.[8] This inhibition of NF-κB is a cornerstone of its anti-inflammatory and anticancer activities.[18][19]

Caption: Andrographolide's inhibition of the NF-κB signaling pathway.

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Its aberrant activation is common in cancer.[7] Andrographolide has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[7][17] It can suppress the phosphorylation of Akt, a key downstream effector of PI3K.[20][21] This inhibition contributes to its anticancer and anti-inflammatory effects.[17][21][22]

Caption: Andrographolide's inhibitory action on the PI3K/Akt pathway.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, regulates cellular processes like inflammation, proliferation, and apoptosis.[8] Andrographolide has been shown to suppress the phosphorylation of ERK1/2, JNK, and p38 in various cell models, contributing to its anti-inflammatory and anticancer properties.[8][18]

Caption: Andrographolide's modulation of the MAPK signaling cascades.

Neoandrographolide

Neoandrographolide also possesses significant anti-inflammatory properties.[11] It has been shown to inhibit osteoclast differentiation and bone resorption by suppressing multiple signaling pathways, including MAPK and NF-κB.[10] It reduces the production of inflammatory mediators like nitric oxide (NO) and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

14-deoxy-11,12-didehydroandrographolide (DAP)

This analogue of andrographolide retains potent anti-inflammatory effects, likely through the inhibition of NF-κB, but notably demonstrates lower cytotoxicity, suggesting a potentially safer therapeutic profile.[13] It has been shown to be effective in animal models of asthma by reducing airway inflammation, mucus production, and levels of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13.[13] It also exhibits antiviral activity, for instance, by inhibiting apoptosis in cells infected with the influenza A (H5N1) virus.[14]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for the bioactivities of compounds from Andrographis paniculata.

| Compound | Assay/Model | Target/Effect | Value | Reference |

| Neoandrographolide | LPS-stimulated macrophages | Nitric Oxide Production | IC50 = 35.5 µM | [23] |

| Neoandrographolide | Pro-protein convertase furin | Inhibition | IC50 = 53.5 µM | [23] |

| Neoandrographolide | VEGF-induced HUVEC proliferation | Inhibition | Effective at 25 µM | [23] |

| 14-deoxy-11,12-didehydroandrographolide Analogue 5a | KKU-M213 Cholangiocarcinoma Cells | Cytotoxicity | ED50 = 3.37 µM | [15] |

| 14-deoxy-11,12-didehydroandrographolide Analogue 5b | KKU-M213 Cholangiocarcinoma Cells | Cytotoxicity | ED50 = 3.08 µM | [15] |

| 14-deoxy-11,12-didehydroandrographolide Analogue 5a | KKU-100 Cholangiocarcinoma Cells | Cytotoxicity | ED50 = 2.93 µM | [15] |

| 14-deoxy-11,12-didehydroandrographolide Analogue 5b | KKU-100 Cholangiocarcinoma Cells | Cytotoxicity | ED50 = 3.27 µM | [15] |

Experimental Protocols

This section details common methodologies for the extraction, isolation, and biological evaluation of active compounds from Andrographis paniculata.

Extraction and Isolation of Andrographolide

A common and effective method for isolating andrographolide involves solvent extraction followed by purification.[24]

Caption: General workflow for the extraction and isolation of andrographolide.

Detailed Protocol:

-

Preparation: Air-dry the leaves of Andrographis paniculata and grind them into a fine powder.

-

Extraction: Perform cold maceration of the leaf powder using a suitable solvent system, such as methanol or a 1:1 mixture of dichloromethane and methanol, for several hours to overnight.[24][25] Alternatively, Soxhlet extraction with methanol can be used.

-

Filtration and Concentration: Filter the mixture to remove solid plant material. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to yield a dark green, syrupy crude extract.[25][26]

-

Decolorization: To remove chlorophyll (B73375) and other pigments, the crude extract can be treated with activated charcoal.[25]

-

Crystallization: Dissolve the decolorized extract in a minimal amount of hot methanol and allow it to cool slowly. Andrographolide will precipitate as colorless crystals.[26] Repeated recrystallization may be necessary to achieve high purity.[26]

-

Purification and Confirmation: The purity of the isolated andrographolide can be confirmed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by determining its melting point.[24][25] The identity is confirmed through spectroscopic methods like IR, Mass Spectrometry, and NMR.[24][25]

In Vitro Anti-inflammatory Assay using RAW264.7 Macrophages

This protocol is widely used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.[11][18]

-

Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Andrographolide) for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours) to induce an inflammatory response. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

-

Quantification of Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent assay.

-

Quantification of Cytokines: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[18]

-

Cell Viability: Perform a cell viability assay (e.g., MTS or MTT) to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.

Western Blot Analysis for Protein Expression

Western blotting is used to determine the effect of a compound on the expression and phosphorylation status of key proteins within a signaling pathway (e.g., p65, IκBα, p-Akt, p-ERK).[18][27]

-

Cell Lysis: After treatment and/or stimulation as described above, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).[27][28]

References

- 1. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Overview of pharmacological activities of Andrographis paniculata and its major compound andrographolide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overview of pharmacological activities of Andrographis paniculata and its major compound andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Andrographolide? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. In vivo and in vitro anti-inflammatory activities of neoandrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 14-Deoxy-11,12-didehydroandrographolide inhibits apoptosis in influenza A(H5N1) virus-infected human lung epithelial cells via the caspase-9-dependent intrinsic apoptotic pathway which contributes to its antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anticancer potential of andrographolide from Andrographis paniculata (Burm.f.) Nees and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. caymanchem.com [caymanchem.com]

- 24. A rapid method for isolation of andrographolide from andrographis paniculata nees (kalmegh) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchtrend.net [researchtrend.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to Kalii Dehydrographolidi Succinas (CAS: 76958-99-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalii Dehydrographolidi Succinas, also known as Potassium Dehydroandrographolide (B1139154) Succinate (B1194679), is a derivative of andrographolide (B1667393), a bioactive diterpene lactone extracted from the plant Andrographis paniculata (Burm.f.) Nees.[1][2] This compound has garnered significant interest in the pharmaceutical field due to its demonstrated immunostimulatory, anti-infective, and anti-inflammatory properties.[1][3] It is particularly noted for its clinical application in the treatment of viral pneumonia and upper respiratory tract infections.[1][3] The succinate derivative was developed to improve the poor water solubility of andrographolide, thereby enhancing its bioavailability and clinical utility.[4] This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a semi-synthetic derivative of andrographolide.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 76958-99-1 | [5] |

| Molecular Formula | C28H35KO10 | [5] |

| Molecular Weight | 570.67 g/mol | [5] |

| Purity | ≥ 98% (HPLC) | [1] |

| Appearance | White fine powder | [5] |

| Storage | Store at -20°C for long-term | [3] |

Synthesis

The synthesis of this compound generally involves the modification of andrographolide extracted from Andrographis paniculata. A common method involves the esterification of andrographolide with succinic anhydride (B1165640) to form dehydroandrographolide succinate, followed by salt formation with a potassium salt.[6]

A representative synthesis process is outlined in a patent, which describes the preparation of a related compound, potassium sodium dehydroandrographolide succinate.[6] This process involves dissolving potassium dehydroandrographolide succinate in a mixture of water and ethanol.[6] Subsequently, a sodium bicarbonate solution is added to adjust the pH, followed by reaction with activated carbon and filtration.[6] This general approach can be adapted for the synthesis of the potassium salt.

Mechanism of Action

The therapeutic effects of this compound are attributed to its multifaceted mechanism of action, primarily centered on the modulation of inflammatory and viral pathways.

Anti-inflammatory Activity

A key mechanism of the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[3]

In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6.[3]

This compound has been shown to suppress the activation of NF-κB induced by viral infection.[3] It achieves this by inhibiting the degradation of IκBα and reducing the production of phosphorylated p65, a key subunit of NF-κB.[3] This ultimately leads to the suppression of the nuclear translocation of p65 and a reduction in the production of pro-inflammatory cytokines.[3]

Antiviral Activity

This compound exhibits broad-spectrum antiviral activity.[3] Its mechanisms of antiviral action are multifaceted and can include direct interaction with viral particles and interference with viral replication processes.

One of the demonstrated mechanisms is its ability to directly interact with viral particles, as shown in studies with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[3] Furthermore, its anti-inflammatory properties contribute to its antiviral effects by mitigating the virus-induced cytokine storm.[3] Studies on a related compound, 14-deoxy-11,12-dehydroandrographolide, have shown that it can inhibit the replication of the H5N1 influenza A virus by restraining the nuclear export of viral ribonucleoprotein complexes.[7]

Caption: NF-κB Signaling Pathway Inhibition.

Preclinical Data

In Vitro Antiviral Activity

The in vitro antiviral activity of this compound has been evaluated against several viruses. The following table summarizes the key findings.

| Virus | Cell Line | Assay | Endpoint | Result | Reference(s) |

| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Marc-145 | IFA | EC50 | 57.1 - 85.4 µmol/L | [3] |

| PRRSV | Marc-145 | MTT | CC50 | 29,409 µmol/L | [3] |

| PRRSV | Marc-145 | - | Selectivity Index | 344 - 515 | [3] |

| Influenza A Virus (H5N1) | A549 | - | - | Potent anti-influenza activity | [7] |

In Vitro Anti-inflammatory Activity

Studies have shown that this compound can significantly reduce the mRNA levels of pro-inflammatory cytokines, including TNF-α and IL-6, in virus-infected cells.[3]

Pharmacokinetics

A study in healthy Chinese volunteers provides key pharmacokinetic data for dehydroandrographolide succinate injection.

| Parameter | 80 mg Dose | 160 mg Dose | 320 mg Dose | Reference(s) |

| Cmax (mg/L) | 4.82 | 12.85 | 26.90 | [8] |

| Tmax (h) | 0.94 - 1.0 | 0.94 - 1.0 | 0.94 - 1.0 | [8] |

| AUC0–12 (mg·L−1·h) | 6.18 | 16.95 | 40.65 | [8] |

| t1/2 (h) | 1.51 - 1.89 | 1.51 - 1.89 | 1.51 - 1.89 | [8] |

| Urinary Excretion (24h, unchanged) | 10.1% - 15.5% | 10.1% - 15.5% | 10.1% - 15.5% | [8] |

Clinical Data

This compound has been evaluated in clinical trials for various viral infections.

Infantile Pneumonia

A meta-analysis of nine randomized controlled trials (RCTs) involving 1056 participants concluded that Potassium Dehydroandrographolide Succinate injection was more effective than conventional therapy for infantile pneumonia. Key outcomes included a higher total effective rate, shorter time to temperature recovery, and faster disappearance of rales and cough relief.

Child Epidemic Parotitis

A systematic review and meta-analysis of 11 RCTs with 818 participants found that Potassium Dehydroandrographolide Succinate Injection (PDSI) was more effective than conventional therapy for child epidemic parotitis. PDSI showed a higher total effective rate, a shorter time for temperature to return to normal, and a reduced incidence of complications.

Adverse Events

Adverse drug reactions reported in clinical studies are generally mild and include rash and diarrhea.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that is toxic to cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50).

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. CN102382082A - Novel potassium sodium dehydroandroan drographolide succinate compound and drug combination thereof - Google Patents [patents.google.com]

- 7. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Unraveling the Anti-Inflammatory Pathways of Potassium Dehydroandrographolide Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium dehydroandrographolide (B1139154) succinate (B1194679) (PDAS) is a water-soluble derivative of dehydroandrographolide, a major bioactive component isolated from the medicinal plant Andrographis paniculata. This plant has a long history of use in traditional medicine for treating inflammatory conditions. PDAS has garnered significant interest in the scientific community for its potent anti-inflammatory properties, which are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of PDAS, with a focus on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the core signaling cascades to aid in further research and drug development.

Core Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of Potassium dehydroandrographolide succinate are primarily mediated through the inhibition of the NF-κB pathway and the modulation of the MAPK signaling cascade. These pathways are central to the production of pro-inflammatory cytokines and mediators.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes. In an unstimulated state, the NF-κB dimer (typically p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes such as cyclooxygenase-2 (COX-2).

Potassium dehydroandrographolide succinate and its parent compound, dehydroandrographolide, have been shown to inhibit the NF-κB pathway at multiple points. A key mechanism is the inhibition of IκBα phosphorylation and degradation. By preventing the breakdown of IκBα, PDAS effectively traps the NF-κB complex in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Inflammatory stimuli, such as LPS, can activate these MAPK pathways, leading to the phosphorylation and activation of downstream transcription factors, which in turn promote the expression of inflammatory genes.

Andrographolide and its derivatives have been shown to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases. Specifically, they can downregulate the phosphorylation of ERK1/2 and JNK. By inhibiting these signaling molecules, PDAS can further reduce the production of pro-inflammatory mediators, complementing its effects on the NF-κB pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory and related activities of Potassium dehydroandrographolide succinate (PDAS) and its parent compounds.

| Compound | Assay/Model | Parameter | Value | Reference |

| Potassium dehydroandrographolide succinate | Lipopolysaccharide (LPS)-induced acute lung injury in mice | Inhibition of TNF-α in BALF | 40-90% | [1] |

| Potassium dehydroandrographolide succinate | Porcine reproductive and respiratory syndrome virus (PRRSV) infection in Marc-145 cells | EC50 | 57.1 to 85.4 μmol/L | [2] |

| Dehydroandrographolide | Hepatitis B virus (HBV) DNA replication | IC50 | 22.58 μM | [3][4][5] |

| Andrographolide | Prostaglandin E2 (PGE2) inhibition in RAW264.7 cells | IC50 | 8.8 μM | [6][7] |

| Dehydroandrographolide Derivative (Compound 5) | Nitric Oxide (NO) suppression in LPS-stimulated macrophages | IC50 | 8.6 μM | [7] |

| Dehydroandrographolide Derivative (Compound 5) | TNF-α reduction in LPS-stimulated macrophages | IC50 | 13.06 μM | [7] |

| Dehydroandrographolide Derivative (Compound 5) | IL-6 reduction in LPS-stimulated macrophages | IC50 | 9.1 μM | [7] |

| Compound | Effect | Experimental System | Observed Effect | Reference |

| Potassium dehydroandrographolide succinate | Attenuation of pro-inflammatory cytokine mRNA expression induced by PRRSV infection or LPS stimulation. | Marc-145 cells and primary porcine alveolar macrophages (PAMs) | Significant attenuation of TNF-α, IL-6, and IL-1β mRNA expression. | [2] |

| Potassium dehydroandrographolide succinate | Reduction of viral N protein expression in PRRSV-infected cells. | Marc-145 cells | 80% reduction in viral N protein expression at a concentration of 560 μmol/L. | [2] |

| Dehydroandrographolide | Reduction in the release of inflammatory factors and inflammatory cell infiltration. | Mouse model of cholestatic liver injury induced by LPS. | Significant reduction in the release of inflammatory factors in both liver tissues and plasma. | [4] |

| Dehydroandrographolide | Inhibition of the expression of pro-inflammatory cytokines in a mouse mastitis model. | EpH4-Ev mouse mammary epithelial cell line. | Significant inhibition of the expression of IL-6, IL-1β, and TNF-α. | [4] |

Experimental Protocols

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

a. Cell Culture and Lipopolysaccharide (LPS) Stimulation:

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well for cytokine assays or in 6-well plates at a density of 1 x 10^6 cells/well for protein and RNA analysis.

-

Treatment: After 24 hours of incubation, the cells are pre-treated with various concentrations of Potassium dehydroandrographolide succinate for 1-2 hours.

-

Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for a specified period (e.g., 24 hours for cytokine measurements).

b. Measurement of Cytokine Production (TNF-α and IL-6) by ELISA:

-

Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: The absorbance is measured at 450 nm using a microplate reader. A standard curve is generated using recombinant cytokines, and the concentrations of TNF-α and IL-6 in the samples are calculated from this curve.

Western Blot Analysis for NF-κB Activation

a. Protein Extraction:

-

Cell Lysis: After treatment and stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

b. Western Blotting:

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated p65 (p-p65), total p65, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified using image analysis software, and the levels of p-p65 are normalized to total p65 and the loading control.

Conclusion

Potassium dehydroandrographolide succinate demonstrates significant anti-inflammatory activity through the modulation of key signaling pathways, primarily by inhibiting the NF-κB cascade and attenuating the MAPK pathway. The available data, though still emerging for this specific derivative, strongly supports its potential as a therapeutic agent for inflammatory diseases. The experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising compound. Further studies are warranted to establish a more comprehensive quantitative profile of PDAS and to explore its efficacy and safety in various preclinical and clinical models of inflammation.

References

- 1. ovid.com [ovid.com]

- 2. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dehydroandrographolide | CAS:134418-28-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 134418-28-3 | Dehydroandrographolide [phytopurify.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Kalii Dehydrographolidi Succinas: A Technical Review of Antiviral Research Against SARS-CoV-2

Abstract

The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated an exhaustive search for effective antiviral and immunomodulatory therapies. Kalii Dehydrographolidi Succinas, a water-soluble injectable derivative of andrographolide (B1667393), has been utilized in the treatment of viral pneumonia and upper respiratory tract infections.[1] This technical whitepaper consolidates the existing preclinical research on the antiviral mechanisms of andrographolide and its derivatives against SARS-CoV-2, serving as a scientific proxy to understand the therapeutic potential of this compound. The review covers direct antiviral activity through the inhibition of key viral enzymes, immunomodulatory effects via critical host signaling pathways, and detailed experimental protocols for evaluating such compounds.

Introduction: Andrographolide and its Derivative this compound

Andrographolide is the primary bioactive diterpene lactone isolated from Andrographis paniculata, a plant with a long history in traditional medicine for treating respiratory infections and inflammation.[2][3] While andrographolide itself has low water solubility, derivatives have been developed to improve its pharmacokinetic profile. This compound (Potassium Dehydrographolide Succinate) is one such derivative, formulated for injection to enhance bioavailability.[4] Given its clinical application in viral pneumonia, understanding its potential mechanisms against SARS-CoV-2 is of significant scientific interest. This document reviews the extensive in silico and in vitro research focused on andrographolide to illuminate the probable antiviral and anti-inflammatory pathways relevant to this compound.

Direct Antiviral Mechanisms Against SARS-CoV-2

Research indicates that andrographolide and its analogues can directly target and inhibit essential SARS-CoV-2 proteins required for viral replication and entry into host cells.

Inhibition of Main Protease (Mpro/3CLpro)

The SARS-CoV-2 Main Protease (Mpro or 3CLpro) is a critical enzyme that cleaves viral polyproteins into functional units, making it an essential target for antiviral drugs.[5][6] Numerous computational and in vitro studies have identified andrographolide as a potent inhibitor of Mpro.[7][8] Molecular docking studies suggest that andrographolide binds successfully to the active site of Mpro, potentially blocking its catalytic function and thus halting viral replication.[7][8][9]

Targeting Other Viral Proteins

Beyond Mpro, andrographolide and its derivatives have been predicted to interact with other key viral proteins:

-

Spike (S) Protein : The S protein mediates viral entry by binding to the host's ACE2 receptor. Andrographolide is suggested to have a high binding affinity for the S protein, potentially interfering with its attachment to host cells.[10][11]

-

Papain-Like Protease (PLpro) : Similar to Mpro, PLpro is crucial for viral replication and also plays a role in dismantling the host's innate immune response. Andrographolide has been identified as a potential inhibitor of PLpro.[10]

Immunomodulatory and Anti-inflammatory Mechanisms

A severe complication of COVID-19 is the "cytokine storm," a hyperinflammatory response that leads to acute respiratory distress syndrome (ARDS) and multi-organ failure.[12] Andrographolide has demonstrated potent anti-inflammatory effects by modulating key signaling pathways that regulate cytokine production.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[12] SARS-CoV-2 infection, particularly through its spike protein interacting with Toll-like Receptor 2 (TLR2), can robustly activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.[13] Computational and experimental studies show that andrographolide can block this pathway.[2][14] It is proposed to inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent gene expression.[2]

Modulation of JAK-STAT and MAPK Pathways

Andrographolide has also been shown to modulate other inflammation-related pathways:

-

JAK-STAT Pathway : This pathway is crucial for transmitting cytokine signals. Andrographolide was found to suppress the mRNA expression of STAT3, a key component of this pathway.[15]

-

MAPK Signaling Pathway : This pathway is involved in cellular stress responses and inflammation. Network pharmacology analyses predict that andrographolide modulates the MAPK pathway, contributing to its overall anti-inflammatory effect.[10]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies on andrographolide and A. paniculata extract against SARS-CoV-2.

| Compound/Extract | Cell Line | Assay Type | Endpoint | Value | Reference(s) |

| Andrographolide | Calu-3 | Plaque Reduction | IC50 | 0.034 µM | [16],[17] |

| Andrographolide | Multiple | Cytotoxicity | CC50 | 13.2 - 81.5 µM | [16] |

| A. paniculata Extract | Calu-3 | Plaque Reduction | IC50 | 0.036 µg/mL | [16],[17] |

| A. paniculata Extract | Multiple | Cytotoxicity | CC50 | >100 µg/mL | [16] |

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Detailed and robust experimental methodologies are critical for the evaluation of potential antiviral agents. The following sections outline standardized protocols based on published literature.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This assay measures the enzymatic activity of Mpro by monitoring the cleavage of a fluorescently labeled peptide substrate.

-

Reagents & Materials : Recombinant SARS-CoV-2 Mpro, FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS), assay buffer, test compound (this compound), positive control (e.g., N3 inhibitor), 96-well microplates, fluorescence plate reader.[18][19]

-

Procedure :

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the Mpro enzyme to each well, followed by the test compound dilutions or controls.

-

Incubate the enzyme-compound mixture for a predefined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals for 30-60 minutes.

-

-

Data Analysis : Calculate the rate of reaction for each concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay for Antiviral Activity

This gold-standard assay quantifies the reduction in infectious virus particles in the presence of the test compound.[16]

-

Cell Culture & Infection :

-

Seed a suitable cell line (e.g., Vero E6 or Calu-3) in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of SARS-CoV-2 stock and infect the cell monolayers for 1-2 hours at 37°C to allow viral adsorption.

-

-

Compound Treatment :

-

Remove the virus inoculum and wash the cells.

-

Overlay the cells with a semi-solid medium (e.g., containing 1.2% Avicel or agarose) mixed with varying concentrations of the test compound.

-

-

Incubation & Visualization :

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until visible plaques (zones of cell death) form.

-

Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution.

-

-

Quantification : Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the IC50 value from the dose-response curve.

Cytotoxicity Assay (MTT-based)

This assay determines the concentration at which the compound becomes toxic to the host cells, which is crucial for calculating the selectivity index (SI = CC50/IC50).[18][20]

-

Procedure :

-

Seed cells (e.g., Calu-3, HepG2, HK-2) in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound.

-

Incubate for the same duration as the antiviral assay (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value from the dose-response curve.

Conclusion and Future Directions

The available evidence strongly suggests that andrographolide, the parent compound of this compound, possesses significant antiviral and anti-inflammatory properties against SARS-CoV-2 in vitro. Its dual-action mechanism—directly inhibiting viral replication machinery while simultaneously suppressing the host's hyperinflammatory response via the NF-κB pathway—makes it a compelling candidate for further investigation.

However, a critical gap remains in the literature: there is a lack of direct, published experimental data specifically for this compound against SARS-CoV-2. Future research should prioritize:

-

Direct In Vitro Evaluation : Performing the assays described in this paper (Mpro inhibition, plaque reduction, cytotoxicity) with this compound to determine its specific IC50, CC50, and SI values.

-

In Vivo Studies : Assessing the efficacy and safety of this compound in established animal models of SARS-CoV-2 infection to validate its therapeutic potential in a physiological context.

-

Clinical Trials : Given its existing clinical use for other viral infections, well-designed randomized controlled trials are warranted to evaluate its efficacy in treating patients with COVID-19.

By building upon the foundational knowledge of andrographolide, targeted research into this compound can rapidly advance our understanding of its potential role in the therapeutic arsenal (B13267) against COVID-19.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Computational Approach Identified Andrographolide as a Potential Drug for Suppressing COVID-19-Induced Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of SARS-CoV-2 3CL Mpro by Natural and Synthetic Inhibitors: Potential Implication for Vaccine Production Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Andrographolide as a potential inhibitor of SARS-CoV-2 main protease: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Andrographolide as a potential inhibitor of SARS-CoV-2 main protease: an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Evaluation of Andrographolide Analogues as SARS-CoV-2 Main Protease Inhibitors: Molecular Modeling and in vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combination of system biology to probe the anti-viral activity of andrographolide and its derivative against COVID-19 - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10529E [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. The Role of the Nuclear Factor-Kappa B (NF-κB) Pathway in SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SARS-CoV-2 spike protein induces inflammation via TLR2-dependent activation of the NF-κB pathway | eLife [elifesciences.org]

- 14. A Computational Approach Identified Andrographolide as a Potential Drug for Suppressing COVID-19-Induced Cytokine Storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of potential inhibitors targeting SARS-CoV-2 Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antiviral activity of medicinal plant-derived products against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Immunomodulatory Effects of Potassium Dehydroandrographolide Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium dehydroandrographolide (B1139154) succinate (B1194679) (PDS) is a water-soluble derivative of dehydroandrographolide, a major bioactive component isolated from the plant Andrographis paniculata. This compound and its parent molecules have garnered significant attention in the scientific community for their potent anti-inflammatory and immunomodulatory properties. Clinically, PDS has been utilized, particularly in pediatric infectious diseases, demonstrating its therapeutic potential.[1] This technical guide provides a comprehensive overview of the immunomodulatory effects of PDS, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols relevant to its investigation.

Core Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

The primary immunomodulatory and anti-inflammatory effects of Potassium dehydroandrographolide succinate are attributed to its ability to interfere with critical intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. PDS exerts its anti-inflammatory effects by effectively inhibiting this pathway.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of the NF-κB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of target genes.

PDS has been shown to intervene in this process by preventing the phosphorylation and subsequent degradation of IκBα. This action effectively sequesters the NF-κB p65 subunit in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network involved in inflammation. It comprises several parallel cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These kinases are activated by various extracellular stimuli and regulate the expression of inflammatory mediators.

Dehydroandrographolide, the parent compound of PDS, has been shown to modulate the MAPK pathway. Specifically, it can inhibit the phosphorylation of key kinases within this pathway, such as ERK, JNK, and p38. By doing so, it can further suppress the production of pro-inflammatory cytokines and mediators. The precise quantitative effects of PDS on each of these kinases are an area of ongoing research.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data on the inhibitory effects of dehydroandrographolide and its derivatives on the production of key pro-inflammatory cytokines. The data is primarily from in vitro studies using macrophage cell lines, which are central players in the innate immune response.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by Dehydroandrographolide Derivatives

| Cytokine | Cell Line | Stimulant | Compound Concentration | % Inhibition (approx.) | IC50 Value | Reference |

| TNF-α | RAW 264.7 | LPS | 10 µg/mL | 85% | Not Reported | [2] |

| IL-6 | RAW 264.7 | LPS | 10 µg/mL | 80% | Not Reported | [2] |

| IL-1β | RAW 264.7 | LPS | 10 µg/mL | 75% | Not Reported | [2] |

| NO | RAW 264.7 | LPS | 6 µM | Not Specified | 2.50 ± 0.64 µM | [3] |

Note: Data for Potassium dehydroandrographolide succinate is often reported in conjunction with its parent compound, dehydroandrographolide. The inhibitory effects are generally dose-dependent.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of Potassium dehydroandrographolide succinate.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of PDS for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to measure the levels of key proteins in the NF-κB signaling pathway.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, Lamin B1, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the expression of target proteins is normalized to a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear extracts).

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

This method is employed to measure the mRNA levels of pro-inflammatory cytokines.

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation reagent (e.g., TRIzol) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity can be assessed by agarose (B213101) gel electrophoresis.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: The qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan). The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin), and the qPCR master mix.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

Conclusion

Potassium dehydroandrographolide succinate exhibits significant immunomodulatory effects, primarily through the inhibition of the NF-κB signaling pathway and modulation of the MAPK cascade. These actions lead to a reduction in the production of key pro-inflammatory cytokines. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this promising compound in inflammatory and immune-mediated diseases. Further studies are warranted to elucidate the precise molecular targets within the MAPK pathway and to establish a more comprehensive quantitative profile of its immunomodulatory activities.

References

- 1. Potassium Dehydroandrographolide Succinate Injection for the treatment of child epidemic parotitis: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Inhibitory Action of Kalii Dehydrographolidi Succinas on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalii Dehydrographolidi Succinas, also known as Potassium Dehydroandrographolide (B1139154) Succinate (PDS), is a water-soluble derivative of andrographolide (B1667393), a major bioactive component of the medicinal plant Andrographis paniculata.[1][2][3] Possessing significant anti-inflammatory, anti-infective, and immunostimulatory properties, PDS has been a subject of increasing interest within the scientific community.[1][3] A substantial body of evidence points to its potent inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[1][4] This technical guide provides an in-depth overview of the mechanism by which this compound modulates NF-κB signaling, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Mechanism of NF-κB Inhibition

The canonical NF-κB signaling cascade is a pivotal pathway in the inflammatory process. Under basal conditions, NF-κB dimers, typically a heterodimer of p65 and p50 subunits, are sequestered in the cytoplasm in an inactive state through their association with inhibitory IκB proteins, most notably IκBα.[1] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or viral infections, the IκB kinase (IKK) complex becomes activated.[1] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB subunits, leading to their translocation into the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines like TNF-α, IL-6, and IL-1β.[1][5]

This compound exerts its anti-inflammatory effects by intervening at key steps within this pathway.[1] Studies have demonstrated that PDS effectively suppresses the activation of NF-κB by:

-

Inhibiting IκBα Degradation: PDS treatment has been shown to strongly inhibit the degradation of IκBα induced by inflammatory stimuli.[1]

-

Reducing IκBα and p65 Phosphorylation: By preventing the degradation of IκBα, PDS consequently reduces the phosphorylation of both IκBα and the p65 subunit of NF-κB.[1]

-

Suppressing p65 Nuclear Translocation: As a result of the stabilization of the NF-κB-IκBα complex in the cytoplasm, PDS effectively suppresses the translocation of the active p65 subunit into the nucleus.[1]

This multi-level inhibition ultimately curtails the transcription of NF-κB-dependent pro-inflammatory genes, thereby attenuating the inflammatory response.[1]

Quantitative Data on Efficacy

The following table summarizes the quantitative data from a key study investigating the effects of this compound (PDS) on NF-κB signaling and viral replication.

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| NF-κB Activation | Marc-145 | PDS | 560 µmol/L | Strong inhibition of IκBα degradation and reduction of p-IκBα and p-p65 production. | [1] |

| p65 Nuclear Translocation | Marc-145 | PDS | 560 µmol/L | Effective suppression of p65 nuclear translocation. | [1] |

| Antiviral Activity (EC50) | Marc-145 | PDS | 57.1 to 85.4 µmol/L | Effective concentrations against three different PRRSV strains. | [1] |

| Cytotoxicity (CC50) | Marc-145 | PDS | 29,409 µmol/L | Low cytotoxicity observed. | [1] |

| Selectivity Index (SI) | Marc-145 | PDS | 344 to 515 | High selectivity index, indicating a favorable therapeutic window. | [1] |